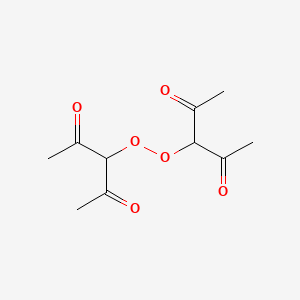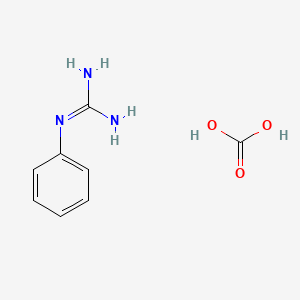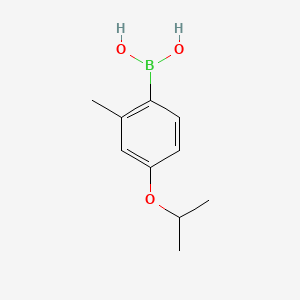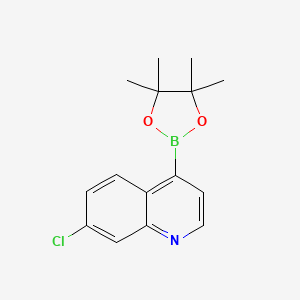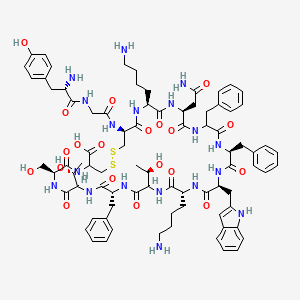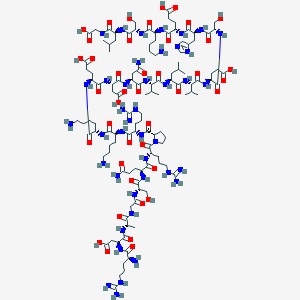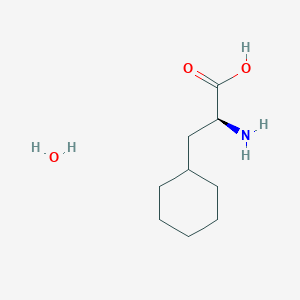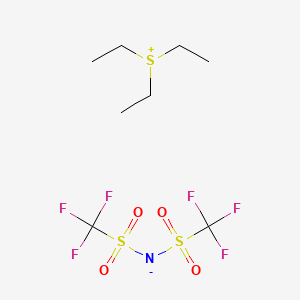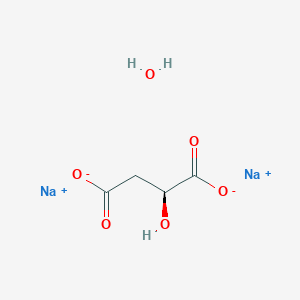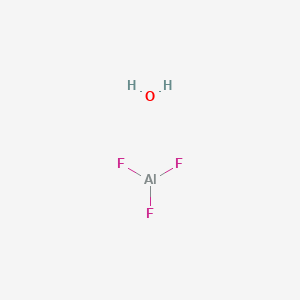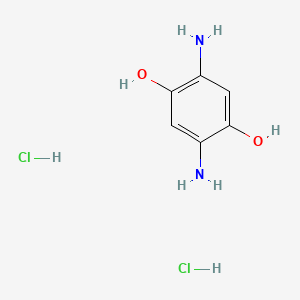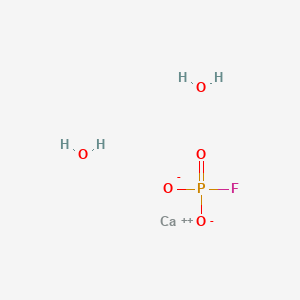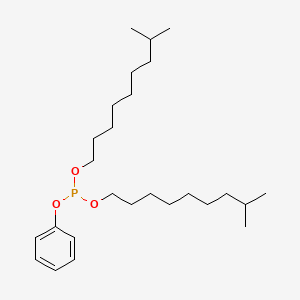
Cyclopropylacetyl chloride
Vue d'ensemble
Description
Cyclopropylacetyl chloride (also known as cyclopropane acyl chloride or CPA) is a synthetic organic compound with the molecular formula C3H5ClO. It is a colorless, flammable liquid with a pungent odor. Cyclopropylacetyl chloride is used in organic synthesis as a reagent for the preparation of cyclopropyl ketones and cyclopropyl amides. It has also been used in the synthesis of other organic compounds and has been studied for its potential applications in the pharmaceutical industry.
Applications De Recherche Scientifique
Direct N-cyclopropylation of Cyclic Amides and Azoles
Gagnon et al. (2007) developed a method for the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent. This reaction is significant for introducing the cyclopropyl group, known for its unique spatial and electronic features, onto the nitrogen of heterocycles or amides, which are pivotal in pharmaceuticals. The method employs copper acetate catalysis and has been applied to various nitrogenated compounds, highlighting its versatility in synthesizing compounds with potential medicinal applications Gagnon et al., 2007.
Cyclopropanation with Fischer Acyloxycarbene Complexes
Barluenga et al. (2002) reported on the preparation of cyclopropane and cycloheptane-fused gamma-lactones through a sequential acylation-intramolecular cyclopropanation reaction. This process showcases the synthetic utility of cyclopropylacetyl chloride in generating complex cyclopropane-containing frameworks, which are valuable in the synthesis of natural products and potential therapeutic agents Barluenga et al., 2002.
Gas Hydrate Inhibition
Kelland et al. (2013) explored the use of tris(dialkylamino)cyclopropenium chloride salts, which are related to cyclopropylacetyl chloride in structure, for inhibiting the growth of tetrahydrofuran (THF) hydrate crystals. This research is relevant in the energy sector, particularly for preventing gas hydrate formation in pipelines. The study found that these compounds, especially the hexa-n-butylated derivative, perform comparably to conventional inhibitors, showcasing the potential of cyclopropyl-related compounds in industrial applications Kelland et al., 2013.
Antitumor Activity
Marzano et al. (2010) investigated the antitumor activity of trans-amine-amidine-Pt(II) cationic complexes derived from cyclopropylamine, among others. The study demonstrated that these complexes, particularly one derived from cyclopentylamine, exhibit significant antitumor activity by inducing cancer cell death through p53-mediated apoptosis. This research highlights the importance of cyclopropyl groups in the development of new antitumor agents Marzano et al., 2010.
Selective Electrodes and Sensors
Shahrokhian (2001) developed a cysteine-selective electrode using lead phthalocyanine (PbPc), illustrating the application of cyclopropylacetyl chloride in creating selective sensors. This electrode demonstrates high selectivity and sensitivity for cysteine, making it useful for biochemical assays and possibly for medical diagnostics Shahrokhian, 2001.
Propriétés
IUPAC Name |
2-cyclopropylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5(7)3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALGRRFZGRXFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558993 | |
| Record name | Cyclopropylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylacetyl chloride | |
CAS RN |
54322-65-5 | |
| Record name | Cyclopropylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



